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For Immediate Release

This guide provides a detailed comparison of the efficacy of zoldonrasib, a first-in-class

RAS(ON) G12D-selective inhibitor, against standard chemotherapy in the treatment of KRAS

G12D-mutated solid tumors, primarily focusing on non-small cell lung cancer (NSCLC) and

pancreatic ductal adenocarcinoma (PDAC).

Introduction
Zoldonrasib (formerly RMC-9805) is an investigational oral, covalent inhibitor that selectively

targets the active, GTP-bound (ON) state of the KRAS G12D protein.[1] This mechanism of

action is distinct from KRAS G12C inhibitors that lock the protein in an inactive state.[2] By

targeting the active conformation, zoldonrasib aims to overcome resistance mechanisms

associated with upstream signaling.[3] The KRAS G12D mutation is a significant driver in

several difficult-to-treat cancers, including NSCLC and PDAC.[4] Standard-of-care for patients

with previously treated KRAS G12D-mutated NSCLC is typically docetaxel chemotherapy,

which has historically shown limited efficacy.[2] For PDAC, second-line treatment options after

initial chemotherapy regimens also offer modest benefits.

Efficacy of Zoldonrasib: Clinical Trial Data
The primary source of efficacy data for zoldonrasib comes from the multi-center, open-label,

Phase 1 RMC-9805-001 (NCT06040541) clinical trial. This study enrolled patients with
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advanced solid tumors harboring a KRAS G12D mutation who had received at least one prior

line of therapy.[5][6]

Non-Small Cell Lung Cancer (NSCLC)
In a cohort of 18 evaluable patients with KRAS G12D-mutated NSCLC treated with the

recommended Phase 2 dose (RP2D) of 1200 mg once daily, zoldonrasib demonstrated

promising anti-tumor activity.[5]

Pancreatic Ductal Adenocarcinoma (PDAC)
For patients with KRAS G12D-mutated PDAC, zoldonrasib also showed encouraging signs of

efficacy. In 40 response-evaluable patients treated at the 1200 mg daily dose, the following

outcomes were observed.[4][7]

Comparative Efficacy Data
The following tables summarize the available efficacy data for zoldonrasib in comparison to

standard chemotherapy. It is important to note that the data for zoldonrasib is from an early-

phase trial, and direct head-to-head comparative trials have not yet been conducted. The

standard chemotherapy data is based on historical and real-world evidence.

Table 1: Efficacy in Previously Treated KRAS G12D Non-Small Cell Lung Cancer

Efficacy Parameter Zoldonrasib (1200 mg QD)
Docetaxel (Standard of
Care)

Objective Response Rate

(ORR)
61%[5] ~10-15%[2]

Disease Control Rate (DCR) 89%[5] Not widely reported

Median Time to Response 1.4 months[5] Not applicable

Median Progression-Free

Survival (PFS)
Not yet mature

Real-world PFS: ~4.6 months

(in KRAS G12C)

Table 2: Efficacy in Previously Treated KRAS G12D Pancreatic Ductal Adenocarcinoma
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Efficacy Parameter
Zoldonrasib (1200 mg
daily)

Standard Second-Line
Chemotherapy

Objective Response Rate

(ORR)
30%[4][7]

Low (e.g., 2.9% for

gemcitabine + nab-paclitaxel

after FOLFIRINOX)[8]

Disease Control Rate (DCR) 80%[4][7] Not widely reported

Signaling Pathway and Mechanism of Action
Zoldonrasib functions as a "molecular glue," forming a tri-complex with cyclophilin A and the

active GTP-bound KRAS G12D protein. This leads to the covalent modification of the mutant

aspartate-12 residue, selectively inhibiting downstream signaling pathways, such as the MAPK

pathway (RAF-MEK-ERK), which are crucial for tumor cell proliferation and survival.
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Caption: Mechanism of action of zoldonrasib in inhibiting the KRAS G12D signaling pathway.
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Experimental Protocols
Zoldonrasib Phase 1 Trial (RMC-9805-001)

Study Design: A multicenter, open-label, dose-escalation and dose-expansion Phase 1 study

(NCT06040541).[6]

Patient Population: Patients with advanced solid tumors harboring a KRAS G12D mutation

who had previously received standard therapy appropriate for their tumor type and stage.

Key inclusion criteria included an ECOG performance status of 0 or 1 and no active brain

metastases.[5]

Treatment: Zoldonrasib was administered orally once daily (QD) or twice daily (BID) in 21-

day cycles. Dose levels explored ranged from 150 mg to 1200 mg daily. The recommended

Phase 2 dose was established at 1200 mg QD.[5][6]

Assessments: Tumor responses were assessed every 6 weeks for the first 24 weeks, and

then every 9 weeks thereafter.[6] Safety and tolerability were continuously monitored.
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Caption: Workflow for the Phase 1 clinical trial of zoldonrasib.

Conclusion
Early clinical data for zoldonrasib demonstrates a significant improvement in objective

response rates and disease control rates compared to historical data for standard-of-care

chemotherapy in patients with previously treated KRAS G12D-mutated NSCLC and PDAC. The

safety profile of zoldonrasib appears manageable, with most treatment-related adverse events

being low-grade. While these findings are promising, further evaluation in larger, randomized

controlled trials is necessary to definitively establish the comparative efficacy and long-term

outcomes of zoldonrasib versus standard chemotherapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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